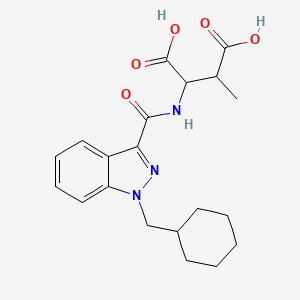
2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M7 is a potential metabolite produced during metabolism of AB-CHMINACA in vivo. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
科学的研究の応用
Environmental and Biological Monitoring
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is related to the chemical structure of interest and has been utilized in environmental and biological monitoring. It has been used as a plasticizer in Europe since 2002 as a replacement for phthalates such as DEHP and DINP. The study by Silva et al. (2013) highlighted the use of DINCH metabolites in urine as biomarkers for exposure assessment, demonstrating the compound's significance in environmental health research (Silva et al., 2013).
Chemical Synthesis and Applications
The compound of interest is structurally related to 1,2,3-triazoles, which are significant in the field of synthetic chemistry due to their broad spectrum of biological activities. Kaushik et al. (2019) reviewed the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting their importance in drug discovery, material science, and pharmaceutical chemistry. The review provides insights into various synthetic protocols and the biological significance of these compounds, indicating the relevance of similar structures in medicinal and material sciences (Kaushik et al., 2019).
Antineoplastic Drug Research
Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated for its antineoplastic properties. Di Cosimo et al. (2003) reviewed the drug's efficacy and safety in clinical trials for the treatment of solid tumors, noting its unique mechanism of action, which involves modifying the permeability of membranes and impairing the energy metabolism of neoplastic cells. This research underlines the potential of indazole derivatives in cancer therapy (Di Cosimo et al., 2003).
Toxicological Studies and Public Health Response
The structure of interest is similar to synthetic cannabinoids, which have been a public health concern due to their adverse health effects. Tyndall et al. (2015) discussed an outbreak of acute delirium resulting from exposure to a synthetic cannabinoid, highlighting the importance of rapid public health response and collaboration between various sectors in addressing such public health threats (Tyndall et al., 2015).
Antifibrinolytic Treatment in Haemophilia
The compound amino‐methylcyclohexane carboxylic acid (AMCA, Tranexamic acid), which shares structural similarities, has been studied for its potential use in the treatment of haemophilia. A trial reported by Bennett et al. (1973) investigated the prophylactic use of AMCA but found minimal effect, suggesting the need for further research in this area (Bennett et al., 1973).
特性
分子式 |
C20H25N3O5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid |
InChI |
InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28) |
InChIキー |
KORXLQCISNSYKQ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
外観 |
Assay:≥95% (mixture of diastereomers)A solution in methanol |
同義語 |
2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



